BCECF acid

Description

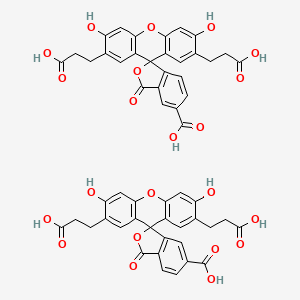

Structure

2D Structure

Properties

IUPAC Name |

2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21;28-19-10-21-17(7-12(19)2-5-23(30)31)27(16-9-14(25(34)35)1-4-15(16)26(36)38-27)18-8-13(3-6-24(32)33)20(29)11-22(18)37-21/h2*1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFSVSQVNQXHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H40O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Photophysical and Spectroscopic Principles of Bcecf Acid for Quantitative Ph Sensing

Molecular Mechanism of pH-Dependent Fluorescence

BCECF acid is a derivative of fluorescein (B123965), and its pH sensitivity arises from the presence of ionizable functional groups, specifically carboxylic acid moieties and the phenolic hydroxyl group on the xanthene ring system. The molecule exists in different protonation states depending on the ambient pH. These different protonation states exhibit distinct absorption and fluorescence properties. At lower pH values, the molecule is more protonated, while at higher pH values, it becomes increasingly deprotonated, particularly at the phenolic hydroxyl group, leading to the formation of the phenolate (B1203915) anion thermofisher.com. This deprotonation significantly alters the electronic structure of the fluorophore, affecting its ability to absorb and emit light thermofisher.comresearchgate.net. The equilibrium between the protonated and deprotonated forms is pH-dependent, and the fluorescence signal reflects the relative populations of these species researchgate.net.

Characterization of Excitation and Emission Spectra

The pH-dependent changes in the protonation state of this compound are directly observable in its excitation and emission spectra. Analyzing these spectra is crucial for its application as a quantitative pH sensor.

Identification and Utility of the Excitation Isosbestic Point

A key feature of this compound's spectroscopic profile is the presence of an isosbestic point in its excitation spectrum thermofisher.comresearchgate.netthermofisher.com. An isosbestic point is a specific wavelength at which the absorbance (and thus excitation) of a substance remains constant despite changes in the equilibrium between two interconverting forms, in this case, the protonated and deprotonated species of this compound researchgate.net. For this compound, the excitation isosbestic point is typically found around 439-440 nm thermofisher.comthermofisher.comfishersci.seabpbio.comfluorofinder.com.

The utility of the excitation isosbestic point is paramount in ratiometric pH measurements. By exciting this compound at two different wavelengths – one that is pH-sensitive (typically around 490-495 nm) and the isosbestic point (around 440 nm) – and measuring the fluorescence emission at a fixed wavelength (commonly 535 nm), a fluorescence intensity ratio can be calculated biotium.comgenecopoeia.comfishersci.seabpbio.com. This ratio is directly proportional to the pH, while being independent of factors such as dye concentration, cell thickness, or photobleaching, which affect fluorescence intensity equally at both excitation wavelengths genecopoeia.com. This ratiometric approach significantly improves the accuracy and reliability of pH measurements genecopoeia.comthermofisher.com.

pH-Induced Spectral Shifts and Fluorescence Intensity Modulation

This compound exhibits significant pH-induced changes in its excitation spectrum. As the pH increases, the excitation maximum shifts to longer wavelengths (red-shift), and the fluorescence intensity upon excitation at the pH-sensitive wavelength (e.g., 490 nm) increases significantly biotium.comthermofisher.comfluorofinder.com. Conversely, at lower pH values, the excitation maximum shifts to shorter wavelengths, and the fluorescence intensity at the pH-sensitive wavelength decreases biotium.comfluorofinder.com. The emission spectrum of this compound, however, shows relatively little pH-dependent shift in its maximum wavelength, typically remaining around 530-535 nm biotium.comthermofisher.comthermofisher.comfishersci.seabpbio.comfluorofinder.com. The modulation of fluorescence intensity at specific excitation wavelengths, coupled with the relatively stable emission wavelength, forms the basis for its ratiometric pH sensing capability.

Here is a simplified representation of the pH-dependent fluorescence intensity change upon excitation at a pH-sensitive wavelength:

| pH Range | Fluorescence Intensity (Excitation ~490 nm, Emission ~535 nm) |

| Low pH | Weakly fluorescent |

| Increasing pH | Fluorescence intensity increases |

| High pH | More fluorescent |

Note: This table illustrates the general trend based on research findings biotium.comfluorofinder.com. Specific intensity values would depend on concentration and experimental setup.

Theoretical Considerations of Excited-State Proton Exchange Dynamics

The pH-dependent fluorescence of this compound involves excited-state proton exchange dynamics. Upon excitation with light, the fluorophore enters an excited electronic state. In this excited state, the acidity of certain functional groups can change compared to the ground state, potentially leading to rapid proton transfer reactions with the surrounding environment (water and buffer molecules) researchgate.netacs.org. This excited-state proton exchange can influence the fluorescence lifetime and quantum yield, further contributing to the pH sensitivity researchgate.netacs.org. Research using time-resolved fluorescence measurements has explored the kinetics of these excited-state processes, providing rate constants that describe the proton exchange dynamics of this compound at different pH values and buffer conditions researchgate.netacs.org. These studies highlight the complex interplay between protonation state, excitation, and the subsequent de-excitation pathways that result in the observed pH-dependent fluorescence.

Advanced Methodological Approaches for Intracellular Ph Measurement Utilizing Bcecf Acid

Strategies for Enhanced Cellular Loading and Intracellular Retention

Efficient delivery of fluorescent pH indicators into the intracellular environment and their subsequent retention are critical for accurate and sustained pHi measurements. BCECF acid, in its free acid form, is membrane-impermeant due to its multiple negative charges at physiological pH. genecopoeia.comdojindo.combiotium.comvwr.cominterchim.frinterchim.frbiotium.com Therefore, specific strategies are employed to facilitate its entry into cells and minimize leakage.

Non-Invasive Loading via Acetoxymethyl (AM) Ester Derivatives and Intracellular Esterase Hydrolysis

A prevalent non-invasive method for loading BCECF into cells involves the use of its acetoxymethyl (AM) ester derivative, BCECF-AM. aatbio.comgenecopoeia.comdojindo.cominterchim.frinterchim.frthermofisher.comlumiprobe.combiotium.comfishersci.casigmaaldrich.comaatbio.com BCECF-AM is a lipophilic, uncharged precursor molecule that can readily permeate cell membranes. genecopoeia.cominterchim.frthermofisher.comlumiprobe.combiotium.comfishersci.ca Once inside the cell, intracellular non-specific esterases hydrolyze the acetoxymethyl ester groups, cleaving them from the molecule. aatbio.comgenecopoeia.cominterchim.frthermofisher.comlumiprobe.combiotium.comfishersci.ca This hydrolysis converts the non-fluorescent BCECF-AM into the fluorescent, charged this compound. genecopoeia.comdojindo.comthermofisher.comlumiprobe.combiotium.comfishersci.ca The resulting polyanionic form of BCECF is significantly less able to cross the cell membrane, leading to its effective trapping within the cytoplasm and enhanced intracellular retention. genecopoeia.comdojindo.cominterchim.frinterchim.fr This method allows for the bulk loading of cell suspensions or adherent cells through simple incubation with dilute aqueous dispersions of BCECF-AM. genecopoeia.cominterchim.frthermofisher.com Typical loading concentrations for BCECF-AM range from 1 to 10 µM, with incubation times varying from 15 to 60 minutes at temperatures between 4°C and 37°C, depending on the cell type and experimental conditions. interchim.frthermofisher.comaatbio.com The presence of serum should generally be avoided during loading as it may contain endogenous esterase activity that could hydrolyze the AM ester extracellularly. thermofisher.com

Direct Delivery Methods: Microinjection and Scrape Loading Techniques

For situations where non-invasive AM ester loading is not feasible or desirable, such as in larger cells, tissue slices, or when precise intracellular localization is required, direct delivery methods utilizing this compound can be employed. Since this compound is membrane-impermeant, these techniques bypass the need for membrane permeability. genecopoeia.combiotium.comvwr.cominterchim.frinterchim.fr

Microinjection involves the direct delivery of a small volume of this compound solution into individual cells using a fine needle. genecopoeia.cominterchim.frinterchim.fr This method offers precise control over the amount of dye loaded into each cell and is particularly useful for studies on single cells or when investigating specific cellular compartments. This compound concentrations of 50-100 µM can be loaded into isolated cells or tissue slices via diffusion from a patch pipette for correlated fluorescence imaging and electrophysiological recording. genecopoeia.com

Scrape loading is another mechanical method that facilitates the entry of membrane-impermeant molecules into cells. biotium.comvwr.cominterchim.frinterchim.fr This technique involves gently scraping cells in the presence of the dye, creating transient pores in the cell membrane through which the this compound can enter. biotium.comvwr.cominterchim.frinterchim.fr While less precise than microinjection, scrape loading can be applied to a larger population of cells simultaneously. Electroporation is also mentioned as a method for loading this compound into cells. interchim.frinterchim.fr

Quantitative Ratiometric Fluorescence Measurement Protocols

Quantitative determination of intracellular pH using this compound relies on ratiometric fluorescence measurements, a technique that minimizes errors caused by variations in dye concentration, cell thickness, photobleaching, and instrument fluctuations. aatbio.comgenecopoeia.comspiedigitallibrary.org

Principles and Implementation of Dual-Excitation Ratiometry for Signal Normalization

BCECF is a dual-excitation ratiometric pH indicator. aatbio.comdojindo.comvwr.combiomol.comnih.govlumiprobe.com Its fluorescence excitation spectrum is pH-dependent, while its emission spectrum remains relatively stable with changes in pH. aatbio.combiotium.comvwr.cominterchim.frinterchim.fr This characteristic allows for pH determination by measuring the ratio of fluorescence intensities emitted at a single wavelength (typically around 530-535 nm) when the dye is alternately excited at two different wavelengths. aatbio.comdojindo.combiotium.comvwr.combiomol.cominterchim.frinterchim.frlumiprobe.com

Commonly used excitation wavelengths for BCECF ratiometry are around 490-505 nm and 430-450 nm. aatbio.comdojindo.comvwr.combiomol.comnih.govlumiprobe.com The fluorescence intensity at the longer excitation wavelength (e.g., 490 nm or 505 nm) is pH-sensitive, increasing with increasing pH, while the fluorescence intensity at the shorter excitation wavelength (e.g., 440 nm or 450 nm) is relatively pH-insensitive or changes in the opposite direction. aatbio.comdojindo.combiotium.comvwr.cominterchim.frinterchim.fr The ratio of the fluorescence intensities obtained at these two excitation wavelengths (e.g., F505/F440 or F490/F450) is directly related to the pH. aatbio.comdojindo.comvwr.combiomol.comnih.govlumiprobe.comspiedigitallibrary.org

The principle behind this ratiometric approach is that factors affecting fluorescence intensity equally at both excitation wavelengths (such as dye concentration, cell volume, or light path variations) will cancel out when the ratio is calculated, thus normalizing the signal and providing a more accurate pH measurement. aatbio.comgenecopoeia.comspiedigitallibrary.org The excitation isosbestic point, where the fluorescence intensity is independent of pH, for BCECF is typically around 430-439 nm, which is useful for confirming proper dye loading and stability, although ratiometric measurements are usually performed using wavelengths on either side of the isosbestic point. aatbio.comdojindo.com

Rigorous Calibration Methodologies for Accurate pH Determination

Accurate pH determination using BCECF requires the establishment of a calibration curve that correlates the measured fluorescence ratio to known pH values.

Establishment of In Vitro pH Calibration Curves

In vitro calibration is a fundamental step to relate the fluorescence ratio of BCECF to pH. This involves preparing solutions with known pH values and measuring the fluorescence ratio of BCECF in these solutions. aatbio.comgenecopoeia.comspiedigitallibrary.orgresearchgate.netjove.comresearchgate.net

Typically, a series of calibration buffers are prepared spanning the relevant pH range (e.g., pH 6.0 to 8.0), often using buffers like sodium phosphate (B84403) or HEPES. aatbio.comspiedigitallibrary.orgresearchgate.net this compound is added to these buffers at a controlled concentration. researchgate.net The fluorescence emission intensity at a fixed wavelength (e.g., 535 nm) is then measured at the two chosen excitation wavelengths (e.g., 440 nm and 505 nm or 490 nm and 450 nm) for each buffer solution. aatbio.comdojindo.combiotium.comvwr.combiomol.comlumiprobe.comspiedigitallibrary.orgresearchgate.net

The ratio of the fluorescence intensities (e.g., F505/F440) is calculated for each pH value. A calibration curve is then generated by plotting the fluorescence ratio against the corresponding known pH values. aatbio.comspiedigitallibrary.orgresearchgate.netjove.comresearchgate.net This curve typically exhibits a sigmoidal shape, with a linear range within the physiological pH range where BCECF is most sensitive to pH changes. aatbio.com

An example of data that might be used to construct an in vitro calibration curve is shown below:

| pH of Buffer | Fluorescence Intensity (Ex 440 nm) | Fluorescence Intensity (Ex 505 nm) | Fluorescence Ratio (I505/I440) |

| 6.0 | [Data] | [Data] | [Calculated Ratio] |

| 6.5 | [Data] | [Data] | [Calculated Ratio] |

| 7.0 | [Data] | [Data] | [Calculated Ratio] |

| 7.5 | [Data] | [Data] | [Calculated Ratio] |

| 8.0 | [Data] | [Data] | [Calculated Ratio] |

Note: The data in the table above are illustrative and would be replaced with actual experimental values obtained during calibration.

The relationship between the fluorescence ratio and pH can often be described by the Henderson-Hasselbalch equation, modified for fluorescence ratios:

pH = pKa + log [(R - Rmin) / (Rmax - R)] + log (Sf2 / Sf1)

Where R is the measured fluorescence ratio, Rmin and Rmax are the ratios at maximally acidic and alkaline pH, respectively, pKa is the dissociation constant of the dye, and Sf1 and Sf2 are constants related to the fluorescence intensities of the protonated and deprotonated forms at the two excitation wavelengths. spiedigitallibrary.org In practice, a polynomial fit to the calibration data can also be used to convert fluorescence ratios to pH values. researchgate.net

While in vitro calibration provides a fundamental relationship, it is important to note that the intracellular environment can differ significantly from simple buffer solutions (e.g., due to protein binding, viscosity). Therefore, in situ or in vivo calibrations within the cellular context are often preferred for the most accurate pHi measurements. However, in vitro calibration remains a crucial baseline for understanding the dye's behavior and validating experimental setups.

In Situ Intracellular pH Calibration in Live Cell Systems

Accurate determination of intracellular pH using this compound necessitates in situ calibration within live cell systems. This process accounts for the specific intracellular environment and potential interactions that might influence the dye's fluorescence properties. A common method for in situ calibration involves equilibrating the intracellular and extracellular pH by treating BCECF-loaded cells with a buffer containing a high concentration of potassium (typically 100-150 mM) and a K+/H+ ionophore like nigericin (B1684572) (10-50 µM). thermofisher.comnih.gov Nigericin facilitates the exchange of K+ for H+ across the cell membrane, effectively clamping the intracellular pH to the extracellular pH. thermofisher.comnih.gov By exposing cells to external buffers of known pH values in the presence of nigericin, a calibration curve can be generated by plotting the fluorescence ratio (often the ratio of emission intensity at ~530 nm when excited at ~490 nm versus excitation at ~440 nm) against the known extracellular pH values. dojindo.comthermofisher.comnih.govresearchgate.net

Alternative calibration methods have also been reported. thermofisher.comnih.gov For instance, injecting pH-standard solutions into microinjected oocytes loaded with this compound can be used for in vivo calibration. nih.gov In this approach, the pH of the injected solution that results in no change in BCECF fluorescence intensity is considered the actual intracellular pH. nih.gov Studies have also shown that while BCECF distribution within cells might appear inhomogeneous, particularly with higher fluorescence observed in the nucleus and mitochondria compared to the cytoplasm, calibration using the nigericin method yields identical curves across different cellular compartments, suggesting that BCECF primarily reports cytosolic pH. biologists.com

Research findings highlight the importance of proper calibration for accurate pHi measurements. For example, in starfish oocytes, in vivo calibration using ammonium (B1175870) acetate (B1210297) to clamp pHi and subsequent injection of pH-standard solutions allowed for the conversion of BCECF fluorescence intensity ratios to pHi values. nih.gov This method demonstrated that the BCECF fluorescence intensity ratio decreases if the actual pHi is higher than the injected standard solution pH and increases if it is lower. nih.gov Another study involving cultured opossum kidney (OK) cells examined by flow cytometry utilized BCECF and observed that while there might be heterogeneity in the rates of Na+/H+ exchange, the exchanger helps focus the resting intracellular pH of the population to approximately pH 7.4-7.5. nih.gov

Integration of this compound with Contemporary Imaging and Spectroscopic Instrumentation

This compound's fluorescent properties and ratiometric capabilities make it compatible with a range of contemporary imaging and spectroscopic techniques, allowing for diverse applications in cellular research. genecopoeia.combio-rad.comthermofisher.com

Applications in Confocal Laser Scanning Microscopy for Spatiotemporal pH Mapping

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for obtaining high-resolution images and performing spatiotemporal pH mapping within cells and tissues using BCECF. genecopoeia.comdojindo.combio-rad.comthermofisher.comnih.govacs.org The ability of CLSM to optically section samples allows for the visualization of pH gradients and dynamics in specific cellular compartments. researchgate.net

Studies have utilized CLSM with BCECF to investigate pH changes in various biological contexts. For example, BCECF has been used to visualize microscale pH gradients generated by the delivery of protons in a combined Scanning Ion Conductance Microscopy (SICM)-CLSM setup. nih.govacs.org In this application, the ratiometric properties of BCECF, measuring the ratio of emission at 535 nm for two excitation wavelengths (e.g., 458 and 503 nm), were used to determine pH. nih.govacs.org Confocal imaging with BCECF-AM loading has also been employed to measure intracellular pH in cells, with fluorescence excitation typically at 488 nm and emission collected around 515 ± 15 nm or 530 nm. dojindo.comresearchgate.net While some studies have noted an inhomogeneous distribution of BCECF within cells under confocal microscopy, with higher fluorescence in the nucleus and mitochondria, calibration suggests it reports cytosolic pH. biologists.comresearchgate.net BCECF's pH-dependent fluorescence lifetime has also been explored for fluorescence lifetime imaging microscopy (FLIM) to assess pH gradients. nih.gov

Flow Cytometry for Population-Level Intracellular pH Analysis

Flow cytometry allows for the rapid analysis of intracellular pH in large populations of cells stained with BCECF. genecopoeia.combio-rad.comthermofisher.comlumiprobe.com This technique is particularly useful for studying pH heterogeneity within a cell population or monitoring average pH changes in response to various stimuli. BCECF's compatibility with argon-ion lasers emitting at 488 nm makes it well-suited for flow cytometry applications. genecopoeia.comaatbio.comthermofisher.com

In flow cytometry, intracellular pH is typically estimated by determining the pH-dependent ratio of fluorescence intensity when excited at two different wavelengths, such as 490 nm and 440 nm, with emission detected at ~530 nm or 535 nm. dojindo.comlumiprobe.comthermofisher.comservicebio.com This ratiometric approach helps to mitigate variations between cells. Flow cytometry with BCECF has been used to evaluate intracellular pH in various cell types, including cultured renal epithelial cells. nih.gov Studies have investigated the resting intracellular pH of cell populations and their response to interventions, such as acid loads induced by ammonium prepulses, and the subsequent recovery mediated by Na+/H+ exchange. nih.gov While ratio measurement can sometimes be challenging on standard flow cytometers due to laser limitations, the pH change itself can be readily determined. aatbio.com

Fluorometry and Spectrophotometric Measurements in Cell Suspensions

Fluorometry and spectrophotometric measurements provide methods for assessing intracellular pH in bulk cell suspensions using BCECF. These techniques measure the average fluorescence properties of a population of cells. bio-rad.comlumiprobe.com

In these methods, the pH-dependent fluorescence of BCECF in cell suspensions is measured by exciting the dye at different wavelengths and monitoring the emission. Similar to other techniques, the ratiometric approach, using excitation wavelengths like 490 nm and 440 nm and detecting emission around 530-535 nm, is commonly employed to determine intracellular pH. dojindo.comlumiprobe.comthermofisher.comservicebio.com This allows for the quantification of average pH changes in response to experimental conditions. Fluorometry and spectrophotometry with BCECF have been applied in various studies to investigate cellular processes influenced by intracellular pH. bio-rad.com

Interactive Data Table Example (Illustrative - Actual data would be derived from specific research findings):

| Excitation Wavelength 1 (nm) | Excitation Wavelength 2 (nm) | Emission Wavelength (nm) | pH Value | Fluorescence Ratio (Intensity Ex1 / Intensity Ex2) |

| 490 | 440 | 530 | 6.5 | [Ratio Value 1] |

| 490 | 440 | 530 | 7.0 | [Ratio Value 2] |

| 490 | 440 | 530 | 7.5 | [Ratio Value 3] |

| ... | ... | ... | ... | ... |

Note: An "interactive" table in a digital format could allow users to sort by columns, filter data within ranges, or potentially visualize the data as a calibration curve.

Applications of Bcecf Acid in Investigating Ph Dynamics Across Diverse Biological Systems

Probing Intracellular pH Regulation in Mammalian Cell Physiology

Intracellular pH (pHi) in mammalian cells is a tightly regulated parameter that influences numerous cellular functions. aatbio.comservicebio.comaatbio.comaatbio.comnih.gov BCECF acid is a primary tool for monitoring pHi changes in mammalian cells due to its favorable properties. thermofisher.comaatbio.comsigmaaldrich.comservicebio.com It has been used in various mammalian cell types, including fibroblasts, gastric cells, lymphocytes, myocytes, and bile duct epithelial cells. interchim.frsigmaaldrich.comgeomar.denih.gov

Insights into Cellular Energy Metabolism and Bioenergetic Pathways

Intracellular pH is intricately linked to cellular energy metabolism. Changes in metabolic activity, such as shifts between glycolysis and oxidative phosphorylation, can impact proton production and consumption, thereby altering pHi. mdpi.com BCECF has been used to investigate these relationships. For instance, studies in isolated rabbit parietal cells demonstrated that cellular energy metabolism, including the respiratory rate and the ATP/ADP ratio, is dependent on pHi. nih.gov Research using BCECF in neural spheroids carrying Down syndrome has shown a correlation between a more alkaline intracellular pH and a predominance of glycolysis as the energy source, compared to normal karyotype spheroids where oxidative phosphorylation prevails. mdpi.com

Elucidation of pH-Dependent Ion Transport Mechanisms and Channels

Ion transporters and channels play crucial roles in maintaining pHi homeostasis by regulating the movement of protons and other ions across the cell membrane. interchim.fraatbio.comservicebio.comaatbio.comaatbio.comresearchgate.net this compound has been instrumental in characterizing the activity of these transporters. Studies have utilized BCECF to investigate the function of Na+/H+ exchangers (NHEs), which extrude protons in exchange for extracellular sodium, contributing to pHi recovery from acidosis. interchim.frgeomar.denih.govbio-rad.comnih.gov Research in isolated rabbit proximal kidney tubule cells, for example, used BCECF to show that Na+/H+ exchange is a key mechanism for pHi regulation and that monocarboxylic acid transport can also influence pHi when NHE is blocked. nih.gov BCECF has also been used to study Cl-/HCO3- exchangers and Na+:HCO3- symporters, highlighting their involvement in acid-base balance in cells like bile duct epithelial cells. interchim.frnih.govbio-rad.com Furthermore, BCECF has been applied to study the impact of ion channels, such as voltage-gated H+ channels (HVCN1), on pHi in cells like leukemic Jurkat T cells. conicet.gov.ar

Role in Intracellular Signal Transduction Pathways and Receptor-Mediated Events

Intracellular pH can act as a signal or messenger in various cellular processes, including signal transduction cascades triggered by receptor activation. aatbio.comservicebio.comaatbio.comaatbio.combio-rad.com BCECF allows researchers to monitor rapid and transient pHi changes that occur in response to extracellular stimuli and the activation of specific signaling pathways. bio-rad.com This helps to elucidate how pH dynamics are integrated into cellular signaling networks and how they influence downstream events.

Examination of Cellular Proliferation and Differentiation Processes

Intracellular pH is known to influence fundamental cellular processes such as proliferation, differentiation, and apoptosis. interchim.fraatbio.comaatbio.comaatbio.comnih.govresearchgate.net BCECF has been used in studies to explore the relationship between pHi and the cell cycle, cell growth, and the commitment to differentiation pathways. interchim.frbio-rad.com For example, changes in pHi have been linked to the ability of cells to respond to growth factors and initiate differentiation and proliferation. nih.gov

Analysis of pH Homeostasis and Signaling in Plant Biology

pH homeostasis and signaling are equally critical in plant biology, influencing processes ranging from nutrient transport to growth and development. slu.sefrontiersin.orgusp.br BCECF has been adapted for use in plant cells to study these dynamics. genecopoeia.comthermofisher.comservicebio.comslu.se While the membrane-impermeant this compound can be used, the cell-permeant BCECF-AM is frequently employed for easier loading into plant cells. slu.sefrontiersin.orgnih.govplos.org

Quantification of pH Gradients in Plant Cell Compartments (e.g., Cytosol, Vacuole, Apoplast)

Plant cells are characterized by distinct membrane-bound compartments, each maintaining a specific pH environment crucial for its function. nih.govusp.br BCECF has been utilized to quantify pH gradients between these compartments, including the cytosol, vacuole, and apoplast. nih.govslu.sefrontiersin.orgusp.brnih.govplos.orgoup.com

Studies using BCECF have shown that the plant cytosol is typically maintained at a slightly alkaline pH, generally ranging from 7.2 to 7.5. nih.govusp.broup.com The vacuole, a large organelle in plant cells, is known to be acidic, with reported pH values typically between 5 and 7, and sometimes as low as 5.5. nih.govusp.brnih.govoup.com The apoplast, the extracellular space outside the plasma membrane, is also generally acidic, with pH values typically between 5 and 6. nih.govusp.broup.com

Research using BCECF-AM has provided insights into the pH of the vacuole in various plant species. frontiersin.orgnih.govplos.org For instance, studies in Arabidopsis thaliana have measured vacuolar pH using BCECF-AM, reporting values around 5.5 to 6. nih.govplos.org BCECF has also been used to study pH changes in the chloroplast stroma, which becomes alkaline in the light to activate enzymes involved in the Calvin-Benson-Bassham cycle. nih.govfrontiersin.org

While this compound is membrane-impermeant, it can be used to measure extracellular pH or in cell-free systems. interchim.fracs.org The AM ester form, after hydrolysis, allows for the measurement of intracellular compartments like the cytosol and vacuole. frontiersin.orgnih.govplos.org However, targeting BCECF to specific organelles can be challenging, and genetically encoded pH sensors are sometimes used for more precise targeting to compartments like the ER, Golgi, and prevacuolar compartments, revealing a gradual acidification along the endomembrane system from the ER to the vacuole. frontiersin.orgnih.gov

Here is a table summarizing typical pH ranges in different plant cell compartments as measured or indicated by studies using pH-sensitive dyes like BCECF:

| Plant Cell Compartment | Typical pH Range | Source Type |

| Cytosol | 6.9 - 7.5 | nih.govusp.broup.com |

| Vacuole | 5.0 - 7.0 (often acidic, ~5.5-6) | nih.govusp.brnih.govoup.com |

| Apoplast | 5.0 - 6.0 (acidic) | nih.govusp.broup.com |

| Chloroplast Stroma (Light) | ~7.8 - 8.0 | nih.govfrontiersin.org |

| Chloroplast Stroma (Dark) | ~7.0 - 7.3 | nih.govfrontiersin.org |

| Thylakoid Lumen (Light) | 4.5 - 6.5 (acidic) | nih.govfrontiersin.org |

Investigating the Role of pH in Plant Growth, Development, and Environmental Stress Responses

Intracellular pH homeostasis is crucial for plant cells, influencing a range of processes from enzyme activity to signal transduction and ion transport aatbio.com. BCECF has been employed to study cytoplasmic pH (pHc) in plant cells and its involvement in growth, development, and responses to environmental stress. For instance, BCECF has been used to measure pHc changes in suspension-cultured cells of Catharanthus roseus under extreme acid conditions. When exposed to a pH 3 solution, the cytoplasmic pH initially decreased before recovering, while a pH 2 solution caused a more significant and sustained acidification oup.com. These studies suggest the involvement of biochemical pH regulation mechanisms, potentially involving changes in malate (B86768) content and inorganic phosphate (B84403) levels oup.com.

BCECF-AM has also been used to measure vacuolar pH in plants, reporting average vacuolar pH values around 5.5 in various species nih.gov. Studies in Arabidopsis thaliana leaves indicated a central vacuole pH of 6, with senescence-associated vacuoles being more acidic nih.gov. While BCECF-AM primarily localizes to the vacuole in some plant systems, its application has provided insights into the acidic nature of this organelle nih.govfrontiersin.org.

Research using BCECF has also investigated pH dynamics during plant gravitropism. In Arabidopsis root columella cells, gravistimulation induced rapid changes in cytoplasmic pH. Unstimulated columella cells in specific tiers had a pHc of approximately 7.22. Following gravistimulation, the direction and magnitude of pHc changes varied depending on the cell's position within the columella nih.gov. In situ calibrations for BCECF in these cells showed a pH-dependent increase in the fluorescence ratio (490 nm/440 nm excitation) nih.gov.

Characterization of pH Environments in Microbial Systems

BCECF is a valuable tool for characterizing pH environments in microbial systems, allowing researchers to investigate intracellular and extracellular pH dynamics in bacteria and yeast.

Cytosolic and Extracellular pH Studies in Bacterial Cultures

BCECF has been effectively used to measure intracellular pH in bacteria, particularly in the range of pH 6.5 to 8.5 nih.gov. A method for loading BCECF into bacterial cells involves brief treatment with acid in the presence of the probe, utilizing the resulting pH gradient to drive probe accumulation in the cytoplasm nih.gov. This method has been applied to study the cytoplasmic pH of Lactococcus lactis nih.gov. Studies have shown that BCECF-loaded bacterial cells can maintain a pH gradient upon energization nih.gov.

Research using BCECF in Propionibacterium acnes, a Gram-positive skin bacterium, demonstrated that intracellular pH could be determined using the fluorescence ratio (505 nm/450 nm excitation) after loading with BCECF-AM and calibrating with nigericin (B1684572) cdnsciencepub.com. This method showed good correlation with results obtained using 31P-NMR spectroscopy cdnsciencepub.com. P. acnes was found to maintain an alkaline-inside pH gradient in external pH ranging from 5.0 to 7.4, which inverted at external pH values above 7.5 cdnsciencepub.com.

pH Monitoring in Yeast Physiology and Metabolic Oscillations

BCECF has been instrumental in monitoring vacuolar pH in yeast cells. While widely used for cytosolic pH in mammalian cells, BCECF-AM accumulates in the yeast vacuole, likely due to the action of vacuolar hydrolytic enzymes that cleave the AM ester and retain the free acid form nih.govjove.com. This characteristic has allowed for the ratiometric measurement of vacuolar pH in Saccharomyces cerevisiae cell suspensions nih.govjove.com.

Studies using BCECF in yeast have investigated the role of vacuolar pH in various physiological processes. For example, BCECF fluorescence has been monitored by flow cytometry to study vacuolar pH in living yeast cells and identify inhibitors of vacuolar proton-translocating ATPases (V-ATPases) yeastgenome.org. Inhibition of V-ATPases by substances like concanamycin (B1236758) A leads to vacuolar alkalinization and an increase in BCECF fluorescence yeastgenome.org.

Subcellular pH Compartmentalization and Dynamic Measurement

Understanding pH variations within different cellular compartments is essential for comprehending cellular function. BCECF has been applied to study pH dynamics in specific subcellular locations, particularly the cytosol.

Cytosolic pH Dynamics in Response to Physiological Stimuli

BCECF is a preferred indicator for measuring cytosolic pH (pHc) due to its pKa being close to the physiological pH range of the cytosol (~6.8-7.4) biotium.comthermofisher.com. Its ratiometric properties allow for sensitive detection of pHc changes biotium.comthermofisher.cominterchim.fr. BCECF-AM is commonly used to load the dye into the cytosol of various cell types, where it is cleaved by esterases thermofisher.comgenecopoeia.comservicebio.comlumiprobe.com.

Studies have used BCECF to monitor dynamic changes in cytosolic pH in response to physiological stimuli. For instance, in Catharanthus roseus cells, BCECF fluorescence was used to track cytoplasmic pH changes upon exposure to acidic conditions oup.com. In Caco-2 cells, BCECF was applied to measure intracellular pH changes induced by the addition of weak acids or bases, demonstrating substantial pHc drops with weak acids and instantaneous increases with weak bases nih.gov.

Methodological Considerations for Organelle-Specific pH Assessment

While BCECF is primarily associated with cytosolic or vacuolar measurements (in yeast and some plant systems), achieving organelle-specific pH assessment using fluorescent dyes presents methodological challenges. The free acid form of BCECF is membrane-impermeant, limiting its direct access to most organelles biotium.com. The AM ester form, while cell-permeant, is typically cleaved by ubiquitous cytosolic esterases, leading to cytosolic accumulation of the dye thermofisher.comgenecopoeia.comservicebio.comlumiprobe.com.

Targeting fluorescent indicators to specific organelles often requires conjugation of the dye to molecules that are selectively transported or retained within those compartments, or the use of genetically encoded pH sensors nih.govfrontiersin.orgthermofisher.com. While BCECF itself is not typically conjugated for targeting to a wide range of organelles, its use in conjunction with techniques like confocal microscopy allows for spatial resolution and measurement of pH in identifiable compartments, such as vacuoles in plants and yeast nih.govnih.govjove.comresearchgate.net. In situ calibration is crucial for accurate organelle-specific pH measurements with BCECF, as the microenvironment of different compartments can influence the dye's fluorescence properties nih.govfrontiersin.org.

For example, while BCECF-AM can enter plant cells, its localization can vary, accumulating in the vacuole in some cases rather than the cytosol nih.govfrontiersin.org. This highlights the importance of verifying the localization of the dye when attempting organelle-specific measurements. Alternative pH indicators or targeted probes may be necessary for accurate pH assessment in other organelles like mitochondria, chloroplasts, or the endoplasmic reticulum frontiersin.orgthermofisher.comfrontiersin.org.

Comparative Evaluation of Bcecf Acid with Other Fluorescent Ph Indicators in Research

Advantages and Distinguishing Features Relative to Traditional Fluorescein (B123965) Derivatives (e.g., Carboxyfluorescein)

BCECF acid offers several advantages over traditional fluorescein derivatives like carboxyfluorescein, particularly for intracellular pH measurements. A key distinguishing feature is its pKa, which is approximately 6.97 to 7.0, making it well-suited for detecting pH changes in the typical cytosolic range of pH 6.8–7.4. biotium.comthermofisher.combiotium.comvwr.cominterchim.frdojindo.comcaymanchem.comabpbio.comnih.gov Traditional fluorescein derivatives, such as carboxyfluorescein (with a pKa around 6.5), have a somewhat lower pKa, which can result in suboptimal sensitivity in the near-neutral physiological pH range. interchim.fr

Another significant advantage of this compound is its enhanced intracellular retention. thermofisher.cominterchim.frdojindo.comthermofisher.com BCECF possesses four to five negative charges at physiological pH, which helps to minimize its leakage from cells compared to some other fluorescein derivatives. thermofisher.cominterchim.frdojindo.comthermofisher.com This improved retention is crucial for long-term pH monitoring studies in live cells.

Furthermore, BCECF is a dual-excitation ratiometric pH indicator. thermofisher.comcaymanchem.comabpbio.comthermofisher.commedchemexpress.combiomol.com This means that the ratio of fluorescence intensity at a single emission wavelength (typically around 535 nm) is measured when the dye is excited at two different wavelengths. biotium.comvwr.comcaymanchem.comabpbio.comthermofisher.commedchemexpress.combiomol.com One excitation wavelength is pH-sensitive (around 490-505 nm), while the other is relatively pH-insensitive, often near an isosbestic point (around 439-440 nm). biotium.comthermofisher.comvwr.comdojindo.comcaymanchem.comabpbio.comthermofisher.commedchemexpress.combiomol.comfluorofinder.com This ratiometric approach helps to mitigate errors caused by variations in dye concentration, cell thickness, and photobleaching, leading to more accurate pH measurements compared to single-excitation indicators. thermofisher.com While some carboxyfluorescein derivatives can also be used ratiometrically, BCECF's spectral properties and pKa are often considered more optimal for the physiological pH range. interchim.fr

However, some limitations exist for BCECF compared to certain modified fluorescein derivatives. For instance, some chemically reactive fluorescein diacetates, like CellTracker Green CMFDA, incorporate thiol-reactive groups that conjugate to intracellular components, leading to even better retention than BCECF AM. thermofisher.com

Here is a comparison of key properties:

Comparative Performance with Other Ratiometric Fluorescent Dyes (e.g., SNARF, Pyranine)

BCECF is one of several ratiometric fluorescent dyes used for pH measurement, and its performance can be compared to others like SNARF and Pyranine (B1669890).

SNARF (Seminaphthorhodafluor) dyes are another class of visible light-excitable fluorescent pH indicators that offer ratiometric capabilities. thermofisher.comwikipedia.org Unlike BCECF, which is typically used with dual excitation and single emission, SNARF indicators can have both dual-emission and dual-excitation properties. thermofisher.com For example, carboxy-SNARF-1 exhibits pH-dependent emission peaks at different wavelengths (e.g., 585 nm at pH 6.0 and 640 nm at pH 9.0), allowing for ratiometric measurements from a single excitation wavelength. wikipedia.org This dual-emission property can be advantageous in certain microscopy setups. SNARF dyes generally have a slightly higher pKa range compared to BCECF, often around 7.0-8.0 for SNARF, making them suitable for slightly more alkaline conditions or for studies requiring a broader pH range sensitivity. nih.govescholarship.org Some research suggests that SNARF might be more efficient than BCECF for intracellular pH determination in certain cell types, such as phytoplankton. nih.gov

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid) is another hydrophilic, pH-sensitive fluorescent dye used for pH sensing. wikipedia.orgphysiology.org Pyranine is also a ratiometric indicator, typically used with dual excitation (e.g., 450 nm and 405 nm) and single emission (e.g., 511 nm). kochcolor.comthermofisher.comphysiology.org A key difference highlighted in research is that pyranine can exhibit improved spectroscopic properties compared to fluorescein derivatives like BCECF, including greater sensitivity and a wider dynamic range (approximately 7-fold greater sensitivity than BCECF in some studies). physiology.orgphysiology.orgnih.gov Pyranine has a pKa around 7.2-7.5. kochcolor.comthermofisher.comresearchgate.net However, a significant challenge with pyranine has been its delivery into cells due to its highly hydrophilic nature. physiology.orgnih.gov While methods like reversible activation of purinergic receptors or hypotonic stress have been developed for pyranine loading, BCECF AM ester provides a more widely used and generally simpler method for loading into many mammalian cells via passive diffusion and intracellular hydrolysis. thermofisher.cominterchim.frphysiology.orgphysiology.orgnih.gov Studies have also indicated that pyranine may be less toxic and better retained than BCECF in some cell types under repeated illumination. physiology.orgphysiology.orgnih.gov

Here is a comparative overview of these ratiometric dyes:

Distinctive Features Compared to Genetically Encoded pH Sensors (e.g., pHluorin, SypHer)

Genetically encoded pH sensors, such as pHluorin and SypHer, represent a different approach to pH measurement in live cells compared to chemical dyes like this compound. These sensors are typically fluorescent proteins engineered to exhibit pH-dependent fluorescence properties.

One of the most significant advantages of genetically encoded sensors is their ability to be targeted to specific subcellular compartments. acs.org This allows for the measurement of pH in organelles like mitochondria, the endoplasmic reticulum, or the Golgi apparatus, which is often difficult to achieve with chemical dyes that may not compartmentalize effectively. acs.orgnih.gov For example, while BCECF AM can accumulate in the vacuole of yeast cells, genetically encoded pHluorin is more effective for measuring cytosolic pH in yeast. escholarship.orgnih.govjove.com

Genetically encoded sensors are expressed by the cells themselves, eliminating the need for exogenous dye loading procedures like microinjection or incubation with AM esters, which can sometimes lead to issues like heterogeneous dye uptake or compartmentalization artifacts. thermofisher.cominterchim.frescholarship.org Once the gene is introduced and expressed, the sensor is present within the cell.

However, genetically encoded sensors also have limitations compared to BCECF. The dynamic range and sensitivity of fluorescent protein-based sensors can sometimes be lower than optimized chemical dyes. researchgate.net Additionally, the fluorescence properties of genetically encoded sensors can be influenced by protein maturation, folding, and interactions with other cellular components, which might affect calibration and accuracy. While BCECF's fluorescence is primarily dependent on protonation state, the environment within a specific organelle could potentially influence the behavior of a targeted fluorescent protein sensor.

BCECF generally offers a well-characterized and robust response in the physiological pH range, making it a reliable choice for bulk cytosolic pH measurements or when specific organelle targeting is not required. biotium.comthermofisher.combiotium.comvwr.cominterchim.fr The spectral properties of BCECF are also well-defined and compatible with standard fluorescence microscopy and flow cytometry equipment. thermofisher.comvwr.comcaymanchem.comabpbio.commedchemexpress.combiomol.comfluorofinder.com

Here is a comparison highlighting the distinctive features:

| Feature | This compound | Genetically Encoded Sensors (e.g., pHluorin, SypHer) |

| Nature | Chemical dye | Engineered fluorescent protein |

| Subcellular Targeting | Limited (primarily cytosolic via AM ester, can accumulate in yeast vacuole) interchim.frescholarship.orgnih.govjove.com | Can be targeted to specific organelles acs.orgnih.gov |

| Loading Method | Exogenous application (e.g., microinjection, AM ester incubation) thermofisher.comvwr.cominterchim.fr | Endogenous expression by the cell |

| Potential Artifacts | Heterogeneous uptake, compartmentalization (less common with BCECF than some others) thermofisher.comescholarship.org | Protein maturation, folding, environmental influences |

| Dynamic Range/Sensitivity | Generally good in physiological range biotium.comthermofisher.combiotium.com | Can be variable, potentially lower in some cases researchgate.net |

| Photobleaching | Susceptible to photobleaching escholarship.org | Can exhibit photobleaching, differential rates for dual sensors escholarship.org |

Critical Considerations and Methodological Challenges in Bcecf Acid Research

Impact of Ionic Strength and Buffer Composition on BCECF Acid Photophysics and Apparent pKa

The photophysical behavior of this compound, including its absorbance and steady-state fluorescence, is influenced by both ionic strength and the total buffer concentration of the surrounding environment researchgate.netnih.gov. Studies have shown that the apparent acidity constant (pKa) of BCECF, as determined by absorbance and fluorescence titration, is dependent on the concentrations of added buffer and salt researchgate.netnih.gov. A semiempirical model has been proposed to help rationalize these variations in apparent pKa values researchgate.netnih.gov. The excited-state proton exchange of BCECF at physiological pH can become reversible in the presence of phosphate (B84403) buffer, leading to pH-dependent changes in fluorescence decay times researchgate.netnih.gov. This sensitivity to ionic environment highlights the need for careful control and reporting of buffer conditions and ionic strength when performing BCECF-based pH measurements, especially when comparing results across different experimental setups or cellular compartments with varying ionic compositions.

Potential for Intracellular Probe Interaction with Cellular Components and Enzyme Activity

While this compound is designed to be retained intracellularly after the hydrolysis of its AM ester form by esterases, there is a potential for interactions with other cellular components researchgate.net. Although some evidence suggests that cytoplasmic BCECF remains free and dissociated at typical concentrations, the possibility of binding to cellular elements cannot be entirely discounted, particularly at higher probe concentrations researchgate.net. Furthermore, the de-esterification of BCECF-AM by intracellular esterases releases products such as acetate (B1210297), formaldehyde, and protons, which can accumulate over time and potentially lower the intracellular pH, thereby influencing the very parameter being measured nih.gov. This underscores the importance of optimizing loading conditions and considering the potential impact of probe hydrolysis products on cellular physiology and pH homeostasis. The activity of intracellular esterases can also be a factor, as their efficiency in cleaving the AM group affects the rate of this compound formation and thus the effective loading of the probe dojindo.comservicebio.comnih.govresearchgate.net.

Addressing Photophysical Limitations for Accurate Long-Term pH Monitoring

This compound, like other fluorescent probes, is subject to photophysical limitations that can impact accurate long-term pH monitoring. Photobleaching, the irreversible degradation of the fluorophore upon excitation, is a significant concern, leading to a decrease in fluorescence intensity over time and potentially a reduced response to pH changes frontiersin.org. This is particularly relevant in experiments requiring extended observation periods or repeated measurements frontiersin.org. While BCECF is a ratiometric dye, which helps to mitigate issues related to uneven dye loading or excitation light intensity fluctuations, photobleaching can still affect the ratio if the different excitation wavelengths are not equally affected or if the signal becomes too low thermofisher.comresearchgate.net. Researchers often need to optimize excitation protocols, minimize exposure time, or employ calibration strategies to account for photobleaching during long-term experiments. The limited pH range of BCECF (approximately pH 6 to 7) can also be a limitation when monitoring pH changes that extend significantly outside this range researchgate.net.

Limitations in Quantitative Interpretation of Fluorescence Ratios and Spurious Signals

While ratiometric measurements using this compound (typically the ratio of fluorescence intensity at 535 nm excited at 490 nm versus 440 nm) are valuable for pH determination, their quantitative interpretation can be subject to limitations and spurious signals dojindo.comthermofisher.comresearchgate.net. The fluorescence excitation isosbestic point of BCECF is around 439 nm, and while a dual-excitation ratio is employed, the isosbestic point being somewhat distant from the excitation maximum can lead to suboptimal signal-to-noise characteristics in ratio imaging microscopy dojindo.comthermofisher.com. Additionally, pH-dependent changes in the fluorescence emission spectral profile of BCECF are relatively small, making dual-emission ratio measurements less common thermofisher.com. Factors such as non-uniform dye loading, compartmentalization within the cell (although less common for BCECF compared to some other dyes), and potential interactions with cellular components can introduce errors in the quantitative interpretation of fluorescence ratios thermofisher.comresearchgate.netresearchgate.net. Spurious signals can also arise from autofluorescence of cellular components or from extracellular dye that has not been completely washed away researchgate.net. Careful calibration procedures, including in situ calibration in the cellular environment, are crucial for obtaining accurate quantitative pH values from fluorescence ratios researchgate.netjmb.or.kr. Studies have shown that reliable ratio measurements may also depend on achieving a sufficient intracellular concentration of this compound researchgate.net.

Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues for Bcecf Acid

Design and Synthesis of Advanced BCECF Acid Derivatives with Optimized Properties

The design and synthesis of novel this compound derivatives represent a significant area of future research aimed at optimizing the probe's characteristics for specific applications. While this compound has a pKa ideally suited for physiological pH, variations exist in its commercial preparations, often containing a mixture of isomers, which can affect reproducibility thermofisher.comaatbio.com. Developing single-isomer derivatives or those with altered pKa values could provide more precise pH measurements in different cellular compartments or under varying physiological or pathological conditions mdpi.comasm.org.

Furthermore, enhancing properties such as photostability, cell permeability (beyond the AM ester form), and targeting to specific organelles are active areas of investigation. For instance, probes that can specifically target and report the pH of lysosomes (typically pH ~4.7) or mitochondria (typically pH ~8) would be invaluable for understanding organelle-specific functions and dysfunctions mdpi.com. Research into conjugating BCECF or its derivatives with targeting moieties is a promising approach biotium.com. The synthesis of new fluorescein (B123965) derivatives with tailored properties, as demonstrated by efforts to create regioisomerically pure carboxyfluoresceins, provides a foundation for developing improved BCECF analogs researchgate.net.

Integration with Multi-Parametric Imaging for Correlative Biological Studies

Integrating this compound-based pH measurements with other imaging modalities allows for multi-parametric analysis, providing a more comprehensive understanding of complex biological processes researchgate.netplos.org. Future research aims to combine pH imaging with the detection of other cellular parameters such as calcium concentration, membrane potential, or reactive oxygen species, often simultaneously within single cells researchgate.netbiomol.com.

For example, combining BCECF imaging with probes for calcium (like Fluo-8® or Fura-2) could reveal the interplay between intracellular pH and calcium signaling pathways, which are critical in various cellular responses biomol.com. Studies have already demonstrated the potential for multiplexing fluorescent probes with overlapping excitation but separable emission spectra, allowing for the simultaneous monitoring of multiple parameters like extracellular pH and oxygen consumption nih.gov. Advancing this integration will require the development of new imaging techniques and data analysis tools capable of handling simultaneous signals from multiple fluorescent probes researchgate.netplos.org. This correlative approach is particularly valuable in studying dynamic cellular events and complex physiological states researchgate.netethndis.org.

Development of High-Throughput Platforms for pH-Dependent Cellular Screening

The development of high-throughput screening (HTS) platforms utilizing this compound is crucial for accelerating the discovery of compounds that modulate cellular pH or affect pH-dependent biological processes biomol.comnih.gov. BCECF's ratiometric properties and fluorescence characteristics make it suitable for automated measurement in multi-well plate formats medchemexpress.comaatbio.com.

Future directions in this area include optimizing dye loading protocols for various cell types and developing robust calibration methods for HTS applications medchemexpress.comnih.gov. Integrating BCECF-based pH measurements with automated microscopy or flow cytometry systems can enable rapid screening of large compound libraries to identify hits that alter intracellular or extracellular pH nih.gov. This is particularly relevant in fields such as cancer research, where abnormal pH gradients are a hallmark of malignant cells, and in microbiology, for studying the pH dynamics of bacterial growth and stress responses mdpi.comasm.orgnih.gov. Efforts are already underway to utilize fluorescent indicators like BCECF in HTS flow cytometry for identifying inhibitors of proton pumps like V-ATPases, which are involved in maintaining pH gradients nih.gov.

Table 1: Example Parameters for BCECF-Based HTS pH Screening

| Parameter | Typical Range/Setting |

| BCECF-AM Concentration | 1-10 µM merckmillipore.com |

| Loading Time | 30 minutes medchemexpress.com |

| Excitation Wavelengths | 490 nm and 440 nm (for ratio) medchemexpress.comcaymanchem.com |

| Emission Wavelength | 535 nm medchemexpress.comcaymanchem.com |

| Measurement Device | Fluorescence plate reader or flow cytometer medchemexpress.comnih.gov |

| pH Range for Measurement | pH 6.0–8.0 medchemexpress.com |

Exploration of Novel Applications in Untapped Biological Research Domains and Systems

The exploration of novel applications for this compound in previously untapped biological research domains and systems holds significant potential. While BCECF has been widely used in mammalian cells, bacteria, and yeast, its application can be expanded to other organisms and complex biological environments thermofisher.com.

This includes studying pH dynamics in plant cells, fungi, and various microorganisms in diverse environmental conditions thermofisher.com. For instance, BCECF has been used to study intracellular pH in diatoms and its influence on silicon biomineralization plos.org. Applying BCECF to study pH changes in specific tissues or organs in vivo, perhaps through targeted delivery mechanisms, represents another frontier researchgate.netspiedigitallibrary.org. Research into the pH microenvironment in complex structures like biofilms or within host-pathogen interactions could also benefit from BCECF-based methodologies. Furthermore, exploring the use of BCECF in conjunction with advanced techniques like optogenetics or microfluidics could open up new avenues for precisely manipulating and monitoring pH in living systems.

Table 2: Potential Novel Application Areas

| Research Domain/System | Potential Application of this compound |

| Plant Biology | Studying vacuolar and cytoplasmic pH dynamics in response to stress researchgate.net |

| Microbiology (diverse species) | Monitoring intracellular/extracellular pH in various bacterial and fungal species beyond common lab strains thermofisher.comasm.org |

| Environmental Biology | Assessing pH changes in microorganisms in different ecological niches plos.org |

| In Vivo Imaging | Targeted pH sensing in specific tissues or organs researchgate.netspiedigitallibrary.org |

| Biofilm Research | Investigating pH gradients within complex microbial communities |

Ongoing research continues to push the boundaries of what is possible with this compound, driving the development of improved probes, sophisticated imaging techniques, and novel applications across the biological sciences.

Q & A

How do I design a robust experimental protocol for measuring intracellular pH using BCECF acid?

Level: Basic

Methodological Answer:

this compound is a ratiometric pH indicator with dual excitation peaks (440 nm and 490 nm) and emission at 527 nm, enabling pH measurements between 6.0–8.0 . To ensure accuracy:

- Calibration: Perform in situ calibration using high-K⁺ buffers with ionophores (e.g., nigericin) to equilibrate intracellular and extracellular pH. Record fluorescence ratios (490/440 nm excitation) and plot against known pH values .

- Controls: Include negative controls (e.g., cells without dye) and parallel experiments with pH clamp buffers to validate dye responsiveness .

- Data Acquisition: Use a fluorescence microscope or plate reader with dual-excitation capability. Avoid photobleaching by minimizing light exposure .

What are the key sources of variability in this compound measurements, and how can they be mitigated?

Level: Advanced

Methodological Answer:

Variability arises from:

- Batch-to-Batch Inconsistencies: Commercial this compound contains a mixture of isomers (e.g., 5- and 6-carboxy isomers), leading to ratio fluctuations between batches .

- Cellular Compartmentalization: this compound (non-esterified) may leak from cells or bind to organelles.

How should contradictory pH measurements obtained with this compound be analyzed?

Level: Advanced

Methodological Answer:

Contradictions may stem from:

- Environmental Interference: Cellular autofluorescence, dye concentration, or extracellular pH fluctuations.

- Calibration Errors: Inaccurate buffer preparation or incomplete ionophore activity.

What advanced applications of this compound exist beyond basic intracellular pH monitoring?

Level: Advanced

Methodological Answer:

this compound is used in:

- Dynamic pH Imaging: Capture real-time pH changes in subcellular compartments (e.g., mitochondria) using time-lapse microscopy .

- Drug Screening: Assess pH-altering effects of pharmacological agents (e.g., proton pump inhibitors) in cancer cell models .

- Cross-Validation with Electrophysiology: Combine BCECF data with patch-clamp recordings to correlate pH shifts with ion channel activity .

How can researchers ensure reproducibility when publishing this compound-based studies?

Level: Basic

Methodological Answer:

- Detailed Methods: Report dye concentration, loading duration, calibration buffers (exact compositions), and instrumentation settings (e.g., excitation wavelengths, bandwidths) .

- Data Transparency: Include raw fluorescence ratios and calibration curves in supplementary materials. Specify batch numbers of this compound due to isomer variability .

- Validation: Compare results with alternative probes (e.g., BCFL acid) or orthogonal methods (e.g., pH-sensitive microelectrodes) .

What are the limitations of this compound in low-pH or high-ROS environments?

Level: Advanced

Methodological Answer:

- pH Range Restriction: this compound loses sensitivity below pH 6.0. For acidic environments (e.g., lysosomes), use probes like LysoSensor Yellow .

- ROS Interference: Reactive oxygen species (ROS) may oxidize the fluorescein backbone, altering fluorescence.

How should this compound data be statistically analyzed to account for biological variability?

Level: Basic

Methodological Answer:

- Normalization: Express data as fold changes relative to baseline (e.g., untreated controls).

- Statistical Tests: Use repeated-measures ANOVA for time-course experiments or paired t-tests for paired samples. Report effect sizes and confidence intervals .

- Outlier Handling: Apply Grubbs’ test or ROUT method to exclude outliers caused by dye leakage or cell death .

Can this compound be multiplexed with other fluorescent probes?

Level: Advanced

Methodological Answer:

Yes, but spectral overlap must be minimized:

- Dye Combinations: Pair this compound with probes emitting in the red spectrum (e.g., TMRM for mitochondrial membrane potential).

- Validation: Perform single-dye controls to confirm absence of crosstalk. Use spectral unmixing software if overlap occurs .

What are the best practices for storing and handling this compound?

Level: Basic

Methodological Answer:

- Storage: Aliquot and store at −20°C in anhydrous DMSO. Avoid freeze-thaw cycles to prevent hydrolysis .

- Handling: Protect from light during preparation. Use glass vials to minimize adsorption to plastic surfaces .

How does this compound compare to genetically encoded pH sensors (e.g., pHluorin)?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.